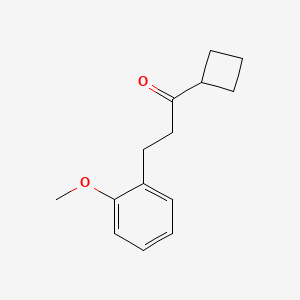

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone

Description

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone (hypothetical IUPAC name: 3-(2-methoxyphenyl)-1-cyclobutylpropan-1-one) is a cyclobutane-containing arylalkyl ketone. These compounds feature a cyclobutyl group attached to a propan-1-one backbone, with aryl substituents (e.g., methoxyphenyl) influencing their physicochemical and biological properties. Key properties of the 4-methoxy analog include:

Properties

IUPAC Name |

1-cyclobutyl-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBKAKGLRJRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644207 | |

| Record name | 1-Cyclobutyl-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-28-2 | |

| Record name | 1-Cyclobutyl-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone typically involves the reaction of cyclobutyl ketone with 2-(2-methoxyphenyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the cyclobutyl ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Sodium methoxide (NaOMe) in methanol, potassium carbonate (K2CO3) in DMF.

Major Products Formed

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone serves as a crucial building block in organic synthesis, enabling the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new chemical entities .

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : The compound exhibits significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations reported below 20 µM for several analogs. This suggests its potential as a lead candidate for developing new anti-tuberculosis therapies .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can reduce pro-inflammatory cytokine production, suggesting applications in treating inflammatory diseases .

Medicinal Chemistry

The compound is being explored as a lead compound for new pharmaceuticals due to its promising biological activity profiles. Its ability to modulate various biochemical pathways makes it an attractive candidate for further pharmacological testing .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- High-Throughput Screening : A study identified this compound as a promising candidate against Mycobacterium tuberculosis while demonstrating low cytotoxicity against HepG2 cells, indicating a favorable selectivity index .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the methoxy group significantly affect antimicrobial potency. This research provides insights into optimizing efficacy while minimizing toxicity .

- Pharmacological Testing : In vivo studies have shown that this compound can inhibit tumor growth in mouse models, indicating potential antitumor activity alongside its antimicrobial effects .

Summary of Findings

The following table summarizes the key biological activities and findings related to this compound:

| Activity | Description | MIC/IC Values |

|---|---|---|

| Antimicrobial | Active against Mycobacterium tuberculosis | MIC < 20 µM |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | IC50 not specified |

| Antitumor | Inhibits tumor growth in mouse models | IC50 not specified |

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group (para position) in Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is electron-donating, increasing solubility in polar solvents compared to the 4-chloro analog, which is electron-withdrawing and more lipophilic (XLogP3: 3.5 vs. 2.8) .

- Functional Group Diversity: The thiomorpholinomethyl derivative (CAS: 898782-54-2) introduces a sulfur atom and secondary amine, enhancing hydrogen-bonding capacity (3 acceptors vs. 2 in methoxy analogs) and altering metabolic stability . The carboethoxy group in 4-carboethoxyphenyl cyclobutyl ketone adds ester functionality, making it susceptible to hydrolysis and useful in prodrug design .

Biological Activity

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone (CMBK) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

CMBK is characterized by its unique structural features, including a cyclobutane ring linked to a ketone group and a 2-methoxyphenyl group via an ethyl chain. Its molecular formula is , with a molecular weight of approximately 220.26 g/mol. This structure contributes to its distinct chemical properties and biological activities.

The biological activity of CMBK is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may modulate several biochemical pathways, leading to physiological responses such as:

- Antimicrobial Activity : Inhibition of bacterial growth, particularly against Mycobacterium tuberculosis.

- Anti-inflammatory Properties : Potential reduction in inflammation markers through the modulation of immune responses.

The specific mechanisms involve binding to active sites on target proteins, which alters their function and affects downstream signaling pathways.

Antimicrobial Activity

CMBK has been investigated for its potential as an antimicrobial agent. A study demonstrated that CMBK exhibited significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported below 20 µM for several analogs . The compound's efficacy suggests it could serve as a lead candidate for developing new anti-tuberculosis therapies.

Anti-inflammatory Activity

Research indicates that CMBK may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. Further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of CMBK and its analogs:

- High-Throughput Screening : A high-throughput screening of a chemical library identified CMBK as a promising candidate against Mycobacterium tuberculosis. The study highlighted its low cytotoxicity against HepG2 cells, indicating a favorable selectivity index .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of CMBK revealed that modifications to the methoxy group significantly affected antimicrobial potency. Compounds with different substitutions were tested, providing insights into optimizing efficacy while minimizing toxicity .

- Pharmacological Testing : In vivo studies have demonstrated that CMBK can reduce tumor growth in mouse models, indicating potential antitumor activity alongside its antimicrobial effects .

Summary of Findings

| Activity | Description | MIC/IC Values |

|---|---|---|

| Antimicrobial | Active against Mycobacterium tuberculosis | MIC < 20 µM |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | IC50 not specified |

| Antitumor | Inhibits tumor growth in mouse models | IC50 not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.